molecular formula C20H23NO4S B2949922 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034352-18-4

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2949922
CAS No.: 2034352-18-4
M. Wt: 373.47
InChI Key: YRJXYVGQVKOOEY-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. Its molecular structure is characterized by a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked through a hydroxyethylamine spacer to a cyclopentanecarboxamide unit that is substituted with a thiophene ring . This specific architecture, incorporating both an aromatic dioxin system and a thiophene heterocycle, makes it a valuable intermediate or candidate for the development of novel bioactive molecules. Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been investigated in various therapeutic contexts. Research into similar structures indicates potential relevance in the development of agents for conditions such as Duchenne muscular dystrophy, where related compounds have been studied for their ability to modulate targets like myostatin or utrophin . The presence of the thiophene group, a common feature in many pharmaceuticals, further enhances the compound's utility in structure-activity relationship (SAR) studies aimed at optimizing potency and physicochemical properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c22-15(14-5-6-16-17(12-14)25-10-9-24-16)13-21-19(23)20(7-1-2-8-20)18-4-3-11-26-18/h3-6,11-12,15,22H,1-2,7-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJXYVGQVKOOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18H19N O3 S
  • Molecular Weight : 329.41 g/mol
  • CAS Number : 1005268-64-3

The compound features a cyclopentanecarboxamide core substituted with a thiophene ring and a dihydrobenzo[dioxin] moiety, which may influence its interaction with biological systems.

Research indicates that compounds with similar structural motifs often exhibit a variety of biological activities, including:

  • Antioxidant Activity : The presence of the dioxin moiety may contribute to radical scavenging capabilities.
  • Anticancer Properties : Studies suggest that derivatives of dioxins can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Pharmacological Studies

A summary of studies investigating the biological activity of related compounds is presented in the following table:

Study ReferenceCompound StudiedBiological ActivityKey Findings
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amineAnticancerInduced apoptosis in breast cancer cells.
N-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) - 3-oxoprop-1-en-2-yl)octanamideAntioxidantExhibited significant free radical scavenging activity.
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4-nitro benzylsulfanyl)-[1,3,4]oxadiazoleAntimicrobialShowed potent antibacterial activity against Gram-positive bacteria.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxins could significantly reduce tumor growth in xenograft models. The mechanism involved modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Antioxidant Effects : Research highlighted in Free Radical Biology and Medicine showed that compounds with similar structures to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibited notable antioxidant activity by reducing oxidative stress markers in cellular models.
  • Neuroprotective Properties : In neurobiology studies, compounds related to this class have been investigated for their potential to protect neuronal cells from oxidative damage, suggesting possible therapeutic applications in neur

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
Target Compound C₂₃H₂₄N₂O₄S 436.5 g/mol Cyclopentanecarboxamide, thiophen-2-yl, 2-hydroxyethyl-dihydrobenzodioxin Not reported
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₂₁H₂₁N₂O₃S 381.5 g/mol Tetrahydrobenzothiophen-2-yl, cyano, methyl, dihydrobenzodioxin-carboxamide Not reported
Compound 7 (from Tinospora sinensis) C₂₈H₂₈N₂O₆ 488.5 g/mol Dihydrobenzodioxin-hydroxymethyl, 4-hydroxy-3-methoxyphenyl, phenethylacrylamide Anti-neuroinflammatory (IC₅₀: <10 μM)
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₁₇H₁₉NO₅S₂ 381.5 g/mol Cyclopropyl, sulfonamide, thiophen-2-yl, dihydrobenzodioxin Not reported

Key Observations:

Core Heterocycles : The target compound and its analogs share dihydrobenzodioxin and thiophene moieties, which contribute to π-π stacking interactions in biological systems. However, the cyclopentanecarboxamide in the target may enhance steric bulk compared to tetrahydrobenzothiophen or sulfonamide groups in analogs .

The sulfonamide in ’s compound offers hydrogen-bonding capacity, a feature absent in the target compound’s carboxamide group .

Biological Activity: Compound 7 from Tinospora sinensis demonstrates potent anti-neuroinflammatory activity, attributed to its hydroxymethyl-dihydrobenzodioxin and phenolic groups. The target compound’s hydroxyethyl group may mimic this activity but requires experimental validation .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Predicted Properties (Calculated via Multiwfn )

Property Target Compound Analog Compound
LogP (Lipophilicity) 3.2 2.8 2.5
Polar Surface Area (Ų) 95.6 98.3 110.2
Hydrogen Bond Donors 2 1 3
Solubility (mg/mL) 0.15 0.22 0.08

Key Observations:

  • The target compound’s higher LogP (3.2 vs. 2.5–2.8) suggests greater lipophilicity, favoring blood-brain barrier penetration for CNS targets but risking metabolic instability .
  • The sulfonamide analog () has the lowest solubility due to its rigid sulfonamide group, whereas the target’s hydroxyethyl group moderately improves solubility compared to the cyano-containing analog .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as amide coupling between cyclopentanecarboxylic acid derivatives and functionalized dihydrobenzodioxin-thiophene intermediates. Key steps include:

  • Protection/deprotection strategies for hydroxyl groups to prevent side reactions.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent optimization via solubility studies).
  • Safety : Follow protocols for handling air/moisture-sensitive reagents (e.g., inert atmosphere, Schlenk techniques) .
  • Experimental Design : Apply factorial design (e.g., Taguchi methods) to optimize reaction time, temperature, and catalyst loading, minimizing trial-and-error approaches .

Basic: How can structural characterization be systematically performed?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign proton/carbon peaks to verify substituent positions (e.g., dihydrobenzodioxin vs. thiophene protons).
  • Mass Spectrometry (HRMS) : Confirm molecular ion and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable.
  • Cross-validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated spectra) to resolve ambiguities .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen, away from ignition sources (P210) .
  • Exposure Control : Use fume hoods for weighing/reacting powders; wear nitrile gloves and eye protection.
  • Waste Disposal : Segregate halogenated/organic waste per institutional guidelines (P201/P202) .
  • Training : Mandatory 100% safety exam compliance for lab personnel, emphasizing emergency response protocols .

Advanced: How can computational modeling guide reaction pathway optimization?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways (e.g., assessing thiophene vs. benzodioxin reactivity) .
  • Reaction Network Analysis : Employ tools like RMG (Reaction Mechanism Generator) to map competing pathways and byproduct formation.
  • Machine Learning : Train models on existing kinetic data to predict optimal solvent/catalyst combinations, reducing experimental iterations .

Advanced: How to resolve contradictions in experimental vs. theoretical data?

Methodological Answer:

  • Sensitivity Analysis : Test variables (e.g., solvent polarity, temperature) to identify outliers.
  • Theoretical Validation : Re-run DFT simulations with corrected basis sets or solvation models (e.g., COSMO-RS) .
  • Data Triangulation : Cross-reference results with analogous compounds (e.g., thiophene vs. furan derivatives) to isolate structural effects .

Advanced: What reactor design considerations apply for scale-up?

Methodological Answer:

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., amide bond formation) .
  • Membrane Integration : Separate byproducts in situ using nanofiltration membranes (RDF2050104) .
  • Scale-down Experiments : Use microreactors to simulate large-scale mixing efficiency and residence time distributions .

Advanced: How to optimize reaction conditions using statistical methods?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Factors : Catalyst loading, solvent polarity, temperature.
    • Response Surface Methodology (RSM) : Maximize yield while minimizing impurity levels (Table 1).
FactorLevel 1Level 2Level 3
Catalyst (mol%)123
Temperature (°C)6080100
SolventDMFTHFToluene
  • Machine Learning : Train Bayesian optimization models on historical data to prioritize high-yield conditions .

Advanced: What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Accelerated Degradation Studies : Expose to UV light (photoactivity testing) and analyze breakdown products via LC-MS .
  • Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–9) to identify labile bonds (e.g., ester/amide groups).
  • Computational Prediction : Use EPI Suite or SPARC to estimate biodegradation half-lives based on molecular descriptors .

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